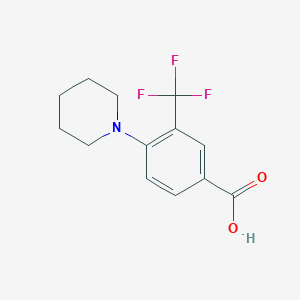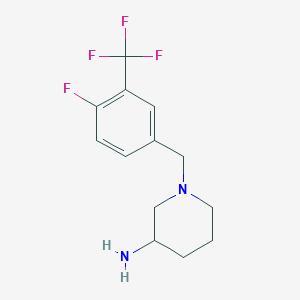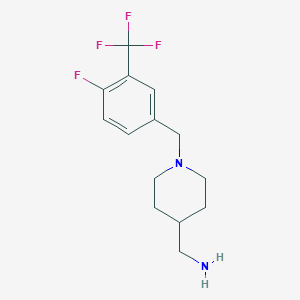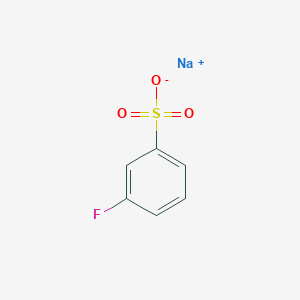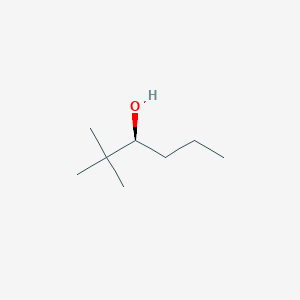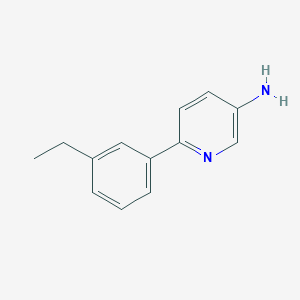
Propylene glycol ethyl ether, (S)-
Overview
Description
Propylene glycol ethyl ether, (S)-, is an organic compound belonging to the glycol ether family. It is a colorless, odorless liquid known for its excellent solvent properties. This compound is widely used in various industrial applications due to its ability to dissolve a wide range of substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propylene glycol ethyl ether, (S)-, can be synthesized through the etherification of propylene oxide with ethanol. This reaction typically occurs in the presence of a catalyst, such as an acid or base, under controlled temperature and pressure conditions . The reaction can be represented as follows:
CH3CH(OH)CH2OH+CH3CH2OH→CH3CH(OH)CH2OCH2CH3+H2O
Industrial Production Methods
Industrial production of propylene glycol ethyl ether, (S)-, often involves continuous processes using fixed-bed reactors. The process utilizes propylene oxide and ethanol as reactants, with a solid acid catalyst to facilitate the reaction. The reaction conditions are optimized to achieve high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Propylene glycol ethyl ether, (S)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ether group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve nucleophiles like halides or amines.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted ethers.
Scientific Research Applications
Propylene glycol ethyl ether, (S)-, has numerous applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and analytical chemistry.
Biology: Employed in the preparation of biological samples and as a solvent for biological assays.
Medicine: Utilized in pharmaceutical formulations for its solvent properties.
Industry: Widely used in paints, coatings, and cleaning products due to its ability to dissolve a variety of substances
Mechanism of Action
The mechanism of action of propylene glycol ethyl ether, (S)-, involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. It can penetrate cell membranes, enhancing the solubility and bioavailability of other compounds. This property makes it valuable in pharmaceutical and cosmetic formulations .
Comparison with Similar Compounds
Similar Compounds
- Ethylene glycol ethyl ether
- Propylene glycol methyl ether
- Ethylene glycol methyl ether
Comparison
Propylene glycol ethyl ether, (S)-, is unique due to its lower toxicity compared to ethylene glycol derivatives. It also has a higher boiling point and better solvent properties, making it more suitable for applications requiring high-temperature stability and low toxicity .
Properties
IUPAC Name |
(2S)-1-ethoxypropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-3-7-4-5(2)6/h5-6H,3-4H2,1-2H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLQKTGDSGKSKJ-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC[C@H](C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121214-34-4 | |
| Record name | Propylene glycol ethyl ether, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121214344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PROPYLENE GLYCOL ETHYL ETHER, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/724V58309X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(2-Bromo-4-methylphenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7974239.png)
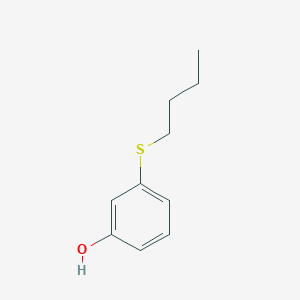
![3-Chloro-2-[(diethylamino)methyl]phenol](/img/structure/B7974252.png)
![2-Chloro-4-[(diethylamino)methyl]phenol](/img/structure/B7974257.png)
![4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-ol](/img/structure/B7974264.png)
![N-[[4-fluoro-3-(trifluoromethyl)phenyl]methyl]oxan-4-amine](/img/structure/B7974269.png)
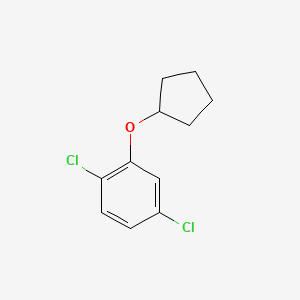
![Methyl 2-amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propanoate](/img/structure/B7974279.png)
